Dynarrestin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dynarrestin is an inhibitor of Hedgehog (Hh) signaling and cytoplasmic dynein . It is known to inhibit hedgehog signaling in vitro (IC 50 = 0.22 μM) and exhibits reversible inhibition of cytoplasmic dynein 1-dependent microtubule binding and cytoplasmic dynein 2-dependent intraflagellar transport . It also inhibits tumor cell proliferation in a mouse medulloblastoma model .

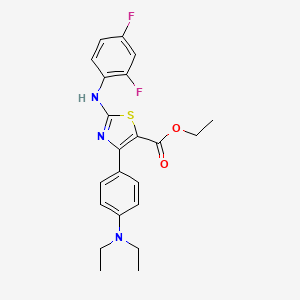

Molecular Structure Analysis

The molecular structure of Dynarrestin is described as Ethyl 4- (4- (diethylamino)phenyl)-2- ( (2,4-difluorophenyl)amino)thiazole-5-carboxylate . The molecular weight is 431.5 .Chemical Reactions Analysis

Dynarrestin acts reversibly to inhibit cytoplasmic dynein 1-dependent microtubule binding and motility in vitro without affecting ATP hydrolysis . It rapidly and reversibly inhibits endosome movement in living cells and perturbs mitosis by inducing spindle misorientation and pseudoprometaphase delay .Physical And Chemical Properties Analysis

The physical and chemical properties of Dynarrestin include its solubility up to 100 mM in DMSO . The technical data provided above is for guidance only .Applications De Recherche Scientifique

Inhibition of Cytoplasmic Dynein

Dynarrestin is a direct and specific inhibitor of cytoplasmic dynein 1 . Cytoplasmic dynein is a motor protein complex that transports cargo along microtubules in cells . Dynarrestin’s ability to inhibit this process makes it a valuable tool for studying cytoplasmic dynein-dependent cellular processes .

Hedgehog-Signaling Pathway Inhibition

Dynarrestin inhibits the Hedgehog-signaling pathway downstream of SUFU . The Hedgehog-signaling pathway is crucial for many aspects of development including growth, patterning, and morphogenesis . Therefore, Dynarrestin can be used to study the effects of inhibiting this pathway .

Ciliary Transport Inhibition

Dynarrestin is sufficient to inhibit ciliary transport . Cilia are small hair-like structures on the surface of all mammalian cells, and they are involved in many physiological processes including sensory perception and signal transduction . By inhibiting ciliary transport, Dynarrestin can help researchers understand the role of cilia in these processes .

Tumor Cell Proliferation Inhibition

Dynarrestin has been shown to inhibit the proliferation of primary tumor cells . This makes it a promising compound for medicinal chemistry programs aimed at the development of anti-cancer drugs .

Inhibition of Dynein-Dependent Microtubule Binding

Dynarrestin exhibits reversible inhibition of cytoplasmic dynein 1-dependent microtubule binding . This property allows researchers to study the role of dynein in microtubule dynamics .

Effects on Axonal Transport

Dynarrestin has been found to decrease the force-producing units (FPUs) for retrograde transport more than anterograde transport . This could be used to quantify the damage to axonal transport resulting from neuronal diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .

Mécanisme D'action

- It rapidly inhibits endosome movement in living cells and perturbs mitosis by inducing spindle misorientation and pseudoprometaphase delay .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Orientations Futures

Dynarrestin has been found to decrease the force producing units (FPUs) for retrograde transport more than anterograde transport . In the future, these measurements may be used to quantify the damage to axonal transport resulting from neuronal diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .

Propriétés

IUPAC Name |

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNDDDSGCMQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dynarrestin | |

Q & A

Q1: What makes Dynarrestin unique compared to other dynein inhibitors?

A1: Unlike other dynein inhibitors like Ciliobrevins, Dynarrestin inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.

Q2: How does Dynarrestin impact the Hedgehog (Hh) signaling pathway?

A2: Dynarrestin potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because Dynarrestin can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []

Q3: Beyond Hh signaling, what other cellular processes are affected by Dynarrestin?

A3: Dynarrestin's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.

Q4: Has Dynarrestin been used to study specific protein interactions?

A4: Yes, Dynarrestin has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that Dynarrestin treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []

Q5: Are there any potential applications of Dynarrestin in studying neuronal diseases?

A5: Research suggests that Dynarrestin could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of Dynarrestin on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)

![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)

![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)